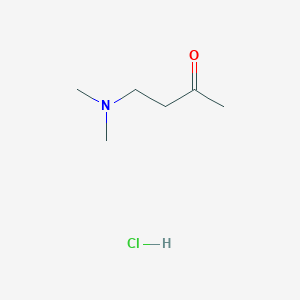

4-(Dimethylamino)butan-2-one hydrochloride

Description

Contextual Significance within Aminoketone Chemistry

Aminoketones are a class of organic compounds characterized by the presence of both an amine and a ketone functional group. ontosight.ai This dual functionality imparts unique chemical reactivity and makes them important intermediates in organic synthesis. The β-aminoketone structure, where the amine group is on the carbon beta to the carbonyl group, is particularly significant, and 4-(Dimethylamino)butan-2-one (B2417685) is a prime example of this structural motif.

These compounds are recognized as crucial synthons for creating a wide array of biologically active molecules and natural products. tandfonline.com The aminoketone framework is found in several pharmaceuticals, underscoring the importance of this chemical class in medicinal chemistry. rsc.orgcarewellpharma.in For instance, the well-known antidepressant bupropion (B1668061) belongs to the aminoketone class, highlighting the therapeutic potential embedded within these structures. nih.govwikipedia.org Research into aminoketones like 4-(Dimethylamino)butan-2-one hydrochloride contributes to a deeper understanding of their chemical behavior and expands their utility in developing new chemical entities.

Role as a Foundational Structure in Organic Synthesis and Chemical Development

The primary role of 4-(Dimethylamino)butan-2-one and its hydrochloride salt in organic synthesis is as a "Mannich base." Mannich bases are the characteristic products of the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. acs.orgjlu.edu.cn This reaction involves the aminoalkylation of an enolizable carbonyl compound. In the case of 4-(Dimethylamino)butan-2-one, it is synthesized from acetone (B3395972), formaldehyde (B43269), and dimethylamine (B145610).

As a foundational structure, 4-(Dimethylamino)butan-2-one serves as a versatile precursor for synthesizing more complex molecules. Its utility stems from the reactivity of both the ketone and the amine functionalities. The ketone can undergo various reactions such as reduction, condensation, or alpha-functionalization. The dimethylamino group is a good leaving group after quaternization, allowing for elimination reactions to form α,β-unsaturated ketones like methyl vinyl ketone. This transformation is a key step in other important synthetic procedures, such as the Robinson annulation for creating six-membered rings. The compound's role as a readily available building block makes it a staple in synthetic strategies aimed at constructing complex molecular architectures. tandfonline.com

Historical Development of Research on Related Carbonyl and Amine Containing Structures

The scientific exploration of molecules containing both carbonyl and amine groups is deeply rooted in the history of organic chemistry. A pivotal moment in this history was the development of the Mannich reaction in the early 20th century. This reaction provided a reliable and straightforward method for preparing β-aminocarbonyl compounds, thereby opening the door to systematic research into their properties and applications. acs.orgjlu.edu.cn The Mannich reaction has since become one of the most important methods for preparing β-amino ketones and is widely applied in the synthesis of pharmaceuticals and natural products. jlu.edu.cn

In parallel, the development of medicinal chemistry, particularly in the mid-20th century, brought increased attention to amine-containing structures. The monoamine hypothesis of depression, for example, spurred extensive research into compounds that could modulate neurotransmitter systems, many of which are amine-based. nih.govnih.gov This line of inquiry eventually led to the discovery and development of drugs belonging to the aminoketone class, such as bupropion in the 1960s. wikipedia.org The success of such compounds validated the aminoketone scaffold as a privileged structure in drug design and has sustained ongoing interest in the synthesis and study of related structures, including fundamental reagents like this compound.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(dimethylamino)butan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCFREZFQSHYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54493-24-2 | |

| Record name | 4-(dimethylamino)butan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Dimethylamino Butan 2 One Hydrochloride

Derivatization from 4-(Dimethylamino)butan-2-one (B2417685) (Free Base)

The conversion of the free base, 4-(dimethylamino)butan-2-one, to its hydrochloride salt is a straightforward acid-base reaction. This process is crucial for improving the compound's stability, crystallinity, and handling properties.

Controlled Acid Addition for Hydrochloride Salt Formation

The formation of 4-(dimethylamino)butan-2-one hydrochloride is achieved by treating the free base with hydrochloric acid. This reaction is typically performed by dissolving the 4-(dimethylamino)butan-2-one in a suitable organic solvent, followed by the controlled addition of a solution of hydrogen chloride (HCl) in an organic solvent or as a gas. The selection of solvent is critical to ensure the precipitation of the salt and to minimize impurities.

The process involves the protonation of the tertiary amine group of the 4-(dimethylamino)butan-2-one by the hydrochloric acid, which results in the formation of the corresponding ammonium (B1175870) salt. The reaction is exothermic and is usually carried out at reduced temperatures to control the reaction rate and to promote the formation of well-defined crystals. The resulting hydrochloride salt is then typically isolated by filtration, washed with a cold solvent to remove any residual acid or impurities, and dried under vacuum.

| Parameter | Description |

| Reactants | 4-(Dimethylamino)butan-2-one (free base), Hydrogen Chloride (HCl) |

| Solvent | Ethers (e.g., diethyl ether, dioxane), Alcohols (e.g., isopropanol), or other inert organic solvents |

| Temperature | Typically 0-25°C |

| Procedure | Controlled addition of HCl (gas or solution) to a solution of the free base |

| Isolation | Filtration of the precipitated salt, followed by washing and drying |

Pathways for the Synthesis of 4-(Dimethylamino)butan-2-one (Free Base)

The synthesis of the free base, 4-(dimethylamino)butan-2-one, is a key step and can be accomplished through several synthetic pathways. These methods primarily include the Mannich reaction, Michael addition, reduction of unsaturated analogs, and nucleophilic substitution routes.

Mannich Reaction Approaches Involving Ketones, Amines, and Formaldehyde (B43269)

The Mannich reaction is a classic and widely used method for the synthesis of β-amino ketones, including 4-(dimethylamino)butan-2-one. mdma.chwikipedia.org This one-pot, three-component condensation reaction involves an active hydrogen compound (acetone), formaldehyde, and a secondary amine (dimethylamine). wikipedia.org The reaction is typically carried out in the presence of an acid catalyst, and often the hydrochloride salt of the amine is used directly. mdma.ch

The mechanism begins with the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine (B145610). Acetone (B3395972), in its enol form, then acts as a nucleophile, attacking the iminium ion to form the Mannich base, 4-(dimethylamino)butan-2-one. wikipedia.org The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product. An example of a similar reaction is the synthesis of 1-diethylamino-3-butanone, which involves the refluxing of diethylamine (B46881) hydrochloride, paraformaldehyde, and acetone. orgsyn.org

| Reactants | Role | Example Conditions | Yield |

| Acetone | Active hydrogen compound | Reflux in methanol/water | Moderate to Good |

| Formaldehyde | Carbonyl source | Paraformaldehyde or aqueous solution | Moderate to Good |

| Dimethylamine Hydrochloride | Amine source | Used directly as the salt | Moderate to Good |

Strategies Employing Michael Addition to Alpha,Beta-Unsaturated Ketones

The Michael addition, or conjugate addition, presents another effective route for the synthesis of 4-(dimethylamino)butan-2-one. This method involves the 1,4-addition of dimethylamine to an α,β-unsaturated ketone, specifically methyl vinyl ketone (MVK).

In this reaction, dimethylamine acts as the nucleophile (Michael donor) and adds to the β-carbon of the MVK (Michael acceptor). The reaction is typically carried out in a suitable solvent and may be catalyzed by a base. The initial product of the addition is an enolate, which then tautomerizes to the more stable keto form, yielding 4-(dimethylamino)butan-2-one. Careful control of the reaction conditions is necessary to prevent polymerization of the MVK and other side reactions.

| Reactant | Role | Catalyst/Solvent |

| Methyl Vinyl Ketone | Michael Acceptor | Typically a polar solvent like water or alcohol |

| Dimethylamine | Michael Donor | Can be used as a gas or an aqueous solution |

Reduction-Based Syntheses from Unsaturated Analogues (e.g., (E)-4-(Dimethylamino)but-3-en-2-one)

4-(Dimethylamino)butan-2-one can also be synthesized through the reduction of its unsaturated analogue, (E)-4-(dimethylamino)but-3-en-2-one. This precursor is an enaminone, which can be prepared through the condensation of acetone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

The reduction of the carbon-carbon double bond in the enaminone can be achieved using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, can also be effective. The selectivity of the reduction is important to avoid the reduction of the ketone functionality. A potential side reaction is the over-reduction to the corresponding alcohol, 4-(dimethylamino)butan-2-ol. nih.gov

| Starting Material | Reducing Agent | Catalyst | Product |

| (E)-4-(Dimethylamino)but-3-en-2-one | Hydrogen gas (H₂) | Palladium on Carbon (Pd/C) | 4-(Dimethylamino)butan-2-one |

| (E)-4-(Dimethylamino)but-3-en-2-one | Sodium Borohydride (NaBH₄) | Transition metal salt | 4-(Dimethylamino)butan-2-one |

Explorations of Nucleophilic Substitution Routes in Aminoketone Construction

The synthesis of 4-(dimethylamino)butan-2-one can also be explored through nucleophilic substitution reactions. This approach typically involves the reaction of a 4-halobutan-2-one, such as 4-chloro-2-butanone, with dimethylamine.

In this SN2 reaction, the nitrogen atom of dimethylamine acts as the nucleophile and displaces the halide from the 4-position of the butanone derivative. The reaction is generally carried out in a polar aprotic solvent to facilitate the substitution. The presence of a base may be required to neutralize the hydrohalic acid formed during the reaction. The reactivity of the starting haloketone is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

| Substrate | Nucleophile | Solvent | Key Considerations |

| 4-Chloro-2-butanone | Dimethylamine | Polar aprotic (e.g., DMF, DMSO) | Reactivity of the halide, potential for side reactions |

| 4-Bromo-2-butanone | Dimethylamine | Polar aprotic (e.g., DMF, DMSO) | Higher reactivity than the chloro-derivative |

Advanced Synthetic Considerations in Related Compound Preparation

The synthesis of aminoketone scaffolds, particularly chiral analogues related to 4-(dimethylamino)butan-2-one, involves a variety of sophisticated strategies aimed at controlling stereochemistry, improving efficiency, and enabling large-scale production. Advanced methodologies in this field focus on stereoselective synthesis to create specific three-dimensional arrangements of atoms, the application of robust catalytic systems, and the practical considerations required for industrial manufacturing.

Stereoselective Synthesis and Resolution Techniques for Chiral Analogues

The generation of chiral aminoketones with high optical purity is a significant goal in organic synthesis, primarily achieved through two main approaches: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to directly produce a single enantiomer or diastereomer. The Mannich reaction is a cornerstone for the synthesis of β-aminoketones and has been extensively developed for stereoselective transformations. wikipedia.orgrsc.org Organocatalysis, in particular, has emerged as a powerful tool. For instance, proline and its derivatives can catalyze the Mannich reaction to favor the formation of syn products. wikipedia.org A highly stereoselective three-component direct Mannich reaction between aromatic aldehydes, p-toluenesulfonamide, and unfunctionalized ketones has been achieved using a bifunctional quinidine (B1679956) thiourea (B124793) catalyst, yielding N-tosylated β-aminoketones with excellent diastereo- and enantioselectivities. organic-chemistry.org Similarly, reactions catalyzed by organoantimony(III) halides in water can be highly stereoselective, with one study reporting a 98% yield and a 98:2 ratio of anti to syn diastereomers. rsc.org

Another significant method for creating chiral aminoketones is through the asymmetric addition of amines to α,β-unsaturated ketones. This aza-Michael reaction can be rendered stereoselective through the use of chiral catalysts. rsc.org

The following table summarizes selected stereoselective methods for the synthesis of β-aminoketones, highlighting the catalyst, reaction type, and the achieved stereoselectivity and yield.

| Catalyst/Method | Reactants | Product Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

| (S)-Proline | Aldehyde, Aniline, Ketone | β-Aminoketone | - | 99% | 95% |

| Quinidine Thiourea | Aromatic Aldehyde, p-toluenesulfonamide, Ketone | N-tosylated β-aminoketone | up to 99:1 | up to 99% | High |

| Organoantimony(III) fluoride | Aldehyde, Aniline, Cyclohexanone | β-Aminoketone | 2:98 | - | 98% |

| Zn-ProPhenol | N-carbamoyl imine, Unsaturated ketone | Cyclic/Acyclic β-aminoketone | - | High | High |

When a racemic mixture is produced, resolution techniques are employed to separate the enantiomers. Classical resolution involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net After separation, the pure enantiomer of the aminoketone can be recovered by removing the resolving agent. researchgate.net

Kinetic resolution is another powerful technique, often employing enzymes. Lipases are commonly used for the enantioselective acylation or hydrolysis of amino alcohols, which can be precursors or derivatives of aminoketones. In this process, one enantiomer reacts much faster than the other, leaving the unreacted enantiomer in high optical purity. researchgate.net For example, the asymmetric transfer hydrogenation of N-protected α-amino ketones can produce chiral β-amino alcohols with excellent enantioselectivity (96–99% ee). researchgate.net

Heterogeneous Catalysis in Analogous Dehydration-Hydrogenation Sequences

Heterogeneous catalysts are crucial for industrial processes due to their ease of separation from the reaction mixture and potential for recycling. In the context of aminoketone synthesis and related transformations, a tandem dehydration-hydrogenation sequence can be a powerful strategy. This approach is analogous to processes used for converting bio-based alcohols into valuable chemicals. nih.gov

A relevant analogy is the conversion of β-hydroxy ketones, such as aldol (B89426) products, into saturated ketones. This transformation involves two key steps: the dehydration of the β-hydroxy ketone to an α,β-unsaturated ketone (enone), followed by the hydrogenation of the carbon-carbon double bond. libretexts.orgopenstax.org

Dehydration: The elimination of water from a β-hydroxy aminoketone would produce an α,β-unsaturated aminoketone. This step can be catalyzed by solid acids (e.g., Amberlyst-15) or metal oxides. The stability of the resulting conjugated system often provides the thermodynamic driving force for this reaction. nih.govlibretexts.org

Hydrogenation: The subsequent hydrogenation of the enone intermediate can be achieved using a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or rhodium-based catalysts (e.g., Rh-MoOx/SiO2). nih.govrsc.org These catalysts are effective in reducing the carbon-carbon double bond selectively in the presence of the carbonyl group.

A dual-catalyst system, where both an acidic dehydration catalyst and a metal hydrogenation catalyst are present in the same reactor, can enable a one-pot tandem reaction. For example, a study on the conversion of linalool, a terpene alcohol, successfully used a combination of Amberlyst-15 and Pd/C to achieve dehydration, cyclization, and hydrogenation in a single process. nih.gov This approach could be conceptually applied to the synthesis of saturated aminoketones from β-hydroxy aminoketone precursors, offering a streamlined and efficient manufacturing route. The choice of catalyst is critical to ensure compatibility between the dehydration and hydrogenation steps and to control selectivity.

Chemical Reactivity and Transformation Studies of 4 Dimethylamino Butan 2 One and Its Hydrochloride

Reactions of the Ketone Moiety

The carbonyl group in 4-(dimethylamino)butan-2-one (B2417685) is a primary site for nucleophilic attack, leading to a variety of addition and condensation products.

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon of the carbonyl group in 4-(dimethylamino)butan-2-one is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to the carbonyl group. This reaction, after an acidic workup, results in the formation of tertiary alcohols. For instance, the reaction with a Grignard reagent, RMgX, would yield a 4-(dimethylamino)-2-substituted-butan-2-ol. The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.

These reactions are fundamental in carbon-carbon bond formation and allow for the synthesis of more complex molecular architectures from the relatively simple 4-(dimethylamino)butan-2-one scaffold.

Formation of Imines, Oximes, and Hydrazones

The ketone functionality of 4-(dimethylamino)butan-2-one readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double bond-containing compounds. masterorganicchemistry.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) leads to the formation of imines. This reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine.

Oximes: Condensation with hydroxylamine (NH₂OH) produces oximes. These reactions are also generally acid-catalyzed and proceed through a similar mechanism of addition followed by dehydration.

Hydrazones: Reaction with hydrazine (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. These derivatives are often crystalline solids and have been historically used for the characterization of ketones.

The formation of these derivatives can be influenced by reaction conditions such as pH and the nature of the reactants.

| Reactant | Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Acid catalysis, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic conditions |

| Hydrazine (R-NH-NH₂) | Hydrazone | Acid or base catalysis |

Participation in Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of 4-(dimethylamino)butan-2-one makes it a valuable precursor for the synthesis of various heterocyclic compounds. The ketone and amine functionalities can both participate in cyclization reactions, leading to the formation of diverse ring systems.

For example, it can be envisioned as a component in multicomponent reactions like the Hantzsch pyridine synthesis , where a β-ketoester, an aldehyde, and a nitrogen source condense to form a dihydropyridine, which can then be oxidized to a pyridine. wikipedia.orgorganic-chemistry.orgnih.govthermofisher.comresearchgate.net While direct examples with 4-(dimethylamino)butan-2-one are not prevalent in the readily available literature, its structural motifs are amenable to such transformations.

Furthermore, derivatives of 4-(dimethylamino)butan-2-one could potentially be used in the synthesis of other heterocyclic systems such as:

Pyrimidines: By reacting with amidines or ureas, the 1,3-dicarbonyl-like nature of a derivatized 4-(dimethylamino)butan-2-one could lead to the formation of pyrimidine rings. nih.govscbt.comnih.govresearchgate.net

Pyridazines: Condensation with hydrazine could, under specific conditions, lead to the formation of pyridazine derivatives. chemspider.comresearchgate.netuni.luyoutube.comnih.gov

Benzodiazepines: Reaction with o-phenylenediamines could potentially yield benzodiazepine structures, a common motif in pharmacologically active compounds. thermofisher.comnih.govnih.govlibretexts.orgpearson.com

Piperidines: Intramolecular cyclization of derivatives of 4-(dimethylamino)butan-2-one, for instance after reduction of the ketone and activation of the resulting alcohol, could be a pathway to substituted piperidines. nih.govorganic-chemistry.orgdtic.mil

The specific reaction pathways and resulting heterocyclic scaffolds would depend on the chosen reagents and reaction conditions.

Reactions of the Tertiary Amine Moiety

The dimethylamino group in 4-(dimethylamino)butan-2-one is a nucleophilic and basic center, which dictates its reactivity in various chemical transformations.

Involvement in Nucleophilic Substitution Pathways

The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile. While it is a tertiary amine and thus cannot undergo reactions that require an N-H bond, it can participate in nucleophilic substitution reactions where it displaces a leaving group on an electrophilic carbon. For example, it can react with alkyl halides, though this often leads to quaternization (see section 3.2.2).

More complex transformations can be envisaged where the amine participates in intramolecular reactions. For instance, a derivative of 4-(dimethylamino)butan-2-one containing a suitable leaving group elsewhere in the molecule could undergo an intramolecular nucleophilic substitution to form a cyclic amine.

Quaternization Reactions of the Dimethylamine (B145610) Group

A characteristic reaction of tertiary amines is quaternization, where the nitrogen atom attacks an electrophile, typically an alkyl halide, to form a quaternary ammonium (B1175870) salt. The dimethylamino group of 4-(dimethylamino)butan-2-one readily undergoes this reaction.

The reaction with alkyl halides, such as methyl iodide or benzyl bromide, proceeds via an Sₙ2 mechanism to yield the corresponding quaternary ammonium salt. For example, reaction with methyl iodide would produce 4-(trimethylammonio)butan-2-one iodide.

The rate and success of the quaternization reaction can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature.

| Alkylating Agent | Product |

| Methyl Iodide (CH₃I) | 4-(trimethylammonio)butan-2-one iodide |

| Benzyl Bromide (C₆H₅CH₂Br) | 4-(benzyl(dimethyl)ammonio)butan-2-one bromide |

| Ethyl Bromide (CH₃CH₂Br) | 4-(diethyl(methyl)ammonio)butan-2-one bromide |

These quaternization reactions are significant as they introduce a permanent positive charge into the molecule, which can dramatically alter its physical and biological properties.

Complex Transformation Pathways

The chemical versatility of 4-(dimethylamino)butan-2-one and its hydrochloride salt allows for their participation in complex transformation pathways, leading to the synthesis of diverse molecular architectures. These reactions often involve multiple steps and specialized reagents to achieve targeted structural modifications. Key transformations include the formation of sulfone derivatives and the synthesis of substituted amines through a dehydration-hydrogenation sequence of the corresponding butanol.

The introduction of a sulfone moiety into organic molecules is a significant strategy in medicinal chemistry, and reagents like sodium formaldehyde (B43269) sulfoxylate, commercially known as Rongalite, are instrumental in this process. scientificupdate.comacs.org Rongalite serves as an inexpensive, low-odor, and environmentally favorable source of the sulfoxylate anion (SO₂²⁻) or the SO₂ radical anion, which can be incorporated into various organic substrates. scientificupdate.comrsc.orgmontclair.edu

While direct reaction data for 4-(dimethylamino)butan-2-one with Rongalite is not extensively documented, the reactivity of ketones and related compounds provides a basis for predicting potential transformation pathways. The most common application of Rongalite in synthesis is to introduce the sulfone group. scientificupdate.com For instance, it reacts with activated vinyl derivatives, such as acrylates, via a Michael-type addition to yield the corresponding sulfone. scientificupdate.com

In the context of ketones, the formation of β-keto sulfones is a well-established transformation. rsc.orgorganic-chemistry.org A general approach involves the reaction of α-haloketones with a sulfinate source. Although 4-(dimethylamino)butan-2-one is not an α-haloketone, it could potentially be halogenated at the α-position (C3) as a preliminary step before reaction with a sulfinating agent.

Alternatively, Rongalite can participate in more complex, copper-catalyzed cascade reactions to form sulfone-containing heterocycles. rsc.org For example, 2'-iodochalcone derivatives react with Rongalite to form 1-thiaflavanone sulfones through the consecutive formation of two carbon-sulfur bonds. rsc.org This suggests that with appropriate functionalization, 4-(dimethylamino)butan-2-one could be a precursor to more complex sulfonyl derivatives.

The general reactivity of Rongalite is summarized in the table below, illustrating its versatility in forming sulfone derivatives from various organic precursors.

| Reactant Type | Reaction Description | Product Type | Reference |

|---|---|---|---|

| Activated Vinyl Derivatives (e.g., acrylates) | Michael-type addition of sulfoxylate anion. | Alkyl Sulfone | scientificupdate.com |

| Dihalides | Reaction with sulfoxylate anion to form cyclic sulfinic esters. | Sultine | scientificupdate.com |

| Dienones | Double conjugate addition of Rongalite. | Cyclic Sulfone | montclair.edudigitellinc.com |

| 2'-Iodochalcone Derivatives | Copper-catalyzed cascade reaction incorporating SO₂. | 1-Thiaflavanone Sulfone | rsc.org |

| Alkyl Halides | Base-induced fragmentation of an initially alkylated intermediate generates an alkyl sulfinate, which is trapped to give the sulfone. | Alkyl Sulfone | scientificupdate.com |

A significant transformation pathway for generating saturated substituted amines involves a two-step sequence starting from the corresponding amino alcohol. For 4-(dimethylamino)butan-2-one, the relevant precursor alcohol is 4-(dimethylamino)butan-2-ol. This pathway consists of an initial dehydration of the alcohol to form an unsaturated amine, followed by hydrogenation of the resulting carbon-carbon double bond.

Dehydration of 4-(Dimethylamino)butan-2-ol

The dehydration of alcohols to form alkenes is a classic acid-catalyzed elimination reaction. libretexts.org The process typically involves three stages: protonation of the alcohol's hydroxyl group, loss of a water molecule to form a carbocation, and finally, the elimination of a proton from an adjacent carbon to form the double bond. libretexts.org

In the case of 4-(dimethylamino)butan-2-ol, a secondary alcohol, this reaction would yield an unsaturated amine. nih.gov The position of the resulting double bond depends on which adjacent proton is removed. Removal of a proton from the C1 methyl group would lead to the formation of 4-(dimethylamino)but-1-ene. Conversely, removal of a proton from the C3 methylene (B1212753) group would produce 4-(dimethylamino)but-2-ene. The dehydration of the similar butan-2-ol yields a mixture of but-1-ene and but-2-ene, with the more substituted but-2-ene being the major product due to its greater thermodynamic stability. libretexts.orgstudy.com

Catalytic methods for the intramolecular dehydration of amino alcohols have also been developed to improve selectivity and reaction conditions. google.com

Subsequent Hydrogenation

The unsaturated amine intermediates formed during dehydration can be readily converted to the corresponding saturated amine through catalytic hydrogenation. wikipedia.org This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as platinum, palladium, or nickel. wikipedia.org

The hydrogenation of unsaturated amines is a well-established process. rsc.org However, the basicity of the amine can influence the reaction rate. Strongly basic amines can act as poisons to the catalyst surface. rsc.org Therefore, these hydrogenations are often carried out in acidic solutions, where the amine is protonated to form a non-toxic ammonium ion, leading to a faster reaction rate. rsc.org

This two-step sequence provides a reliable route to saturated amines like N,N-dimethylbutan-2-amine from 4-(dimethylamino)butan-2-ol. The general conditions for similar transformations are outlined in the table below.

| Step | Reactant | Typical Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Dehydration | Secondary/Tertiary Alcohols | Strong Acid (e.g., H₂SO₄, H₃PO₄) | Alkene | libretexts.org |

| Dehydration | Amino Alcohols | Specialized solid-phase catalysts (e.g., TiₐPₑBₑXₐYₑOₑ) | Unsaturated Amine | google.com |

| Hydrogenation | Unsaturated Amines | H₂, Platinum Oxide (PtO₂), in acidic ethanol | Saturated Amine | rsc.org |

| Reductive Amination (One-Pot) | n-Butanol + Ammonia | H₂, specialized catalyst | n-Butylamine | google.com |

Advanced Analytical Research Methodologies for 4 Dimethylamino Butan 2 One Hydrochloride

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation of a compound from impurities and related substances. The choice of technique depends on the analyte's physicochemical properties, such as volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally sensitive compounds like 4-(Dimethylamino)butan-2-one (B2417685) hydrochloride. It is widely used for both identifying (qualitative) and measuring the amount (quantitative) of the compound and its potential impurities. mdpi.com

For qualitative analysis, the retention time (RT) of the main peak is compared against a certified reference standard under identical conditions. Quantitative analysis typically involves creating a calibration curve by plotting the peak area response against a series of known concentrations of the standard. researchgate.net Reversed-phase (RP) HPLC is the most common mode used for this type of polar compound. sielc.com A typical setup involves a C18 stationary phase, which is nonpolar, and a polar mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net To ensure good peak shape for the amine-containing analyte, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.com Detection is commonly performed using an ultraviolet (UV) or a Diode-Array Detector (DAD). researchgate.net

Table 1: Typical HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 5 µm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic) | Eluent to carry the sample through the column. Formic acid improves peak shape for amines. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detector | UV/DAD at ~210 nm | Measures the absorbance of the analyte as it elutes from the column. |

| Column Temp. | 25-40 °C | Affects retention time and peak shape. |

| Injection Vol. | 5-20 µL | The volume of the sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. thermofisher.com The free base, 4-(Dimethylamino)butan-2-one, is sufficiently volatile for GC analysis. nih.gov This method is particularly useful for monitoring the progress of a chemical reaction by taking small aliquots of the reaction mixture over time to observe the consumption of starting materials and the formation of the product.

GC is also the premier technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process (e.g., methanol, dichloromethane, toluene). researchgate.net Headspace GC (HS-GC), where the vapor above a sample is injected, is often employed for this purpose to avoid introducing non-volatile matrix components into the system. researchgate.net Detection is commonly achieved with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of volatiles. nih.gov

Table 2: Representative GC Conditions

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms, HP-5MS) | Provides high-resolution separation of volatile compounds. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on their boiling points. researchgate.net |

| Detector | FID or Mass Spectrometry (MS) | FID provides quantitative data, while MS provides structural information. nih.gov |

The specific molecule, 4-(Dimethylamino)butan-2-one hydrochloride, is achiral as it does not possess a stereogenic center. nih.gov Therefore, it does not exist as enantiomers, and its analysis does not require chiral chromatography.

However, should a chiral center be introduced into the molecule through synthetic modification, or if chiral impurities are a concern, chiral chromatography would become essential. nih.gov This technique is designed to separate enantiomers (non-superimposable mirror images) from each other. chromatographyonline.com The direct approach, which is most common, utilizes a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for a broad range of compounds. sigmaaldrich.commdpi.com

Table 3: Common Chiral Stationary Phases (CSPs) and Principles

| CSP Type | Principle of Separation | Typical Analytes |

| Polysaccharide-based | Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves of the polymer. nih.gov | Broad range of compounds, including amines and ketones. |

| Cyclodextrin-based | Inclusion complexation where analytes fit into the chiral cavity of the cyclodextrin. mdpi.com | Aromatic compounds, compounds capable of forming inclusion complexes. |

| Protein-based | Complex stereo-specific interactions (hydrophobic, electrostatic) with a bonded protein. | Ionic and polar compounds. |

Mass Spectrometry for Molecular and Fragment Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive and specific method used to confirm the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. kuleuven.be This hyphenated technique is ideal for detecting and quantifying trace levels of this compound in complex matrices, such as biological fluids or environmental samples. nih.govresearchgate.net

In a typical LC-MS/MS experiment, the analyte is first separated by the LC system. The eluent is then directed to an ion source, commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions. nih.gov In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole selects the protonated molecular ion ([M+H]⁺) of the compound (predicted m/z 116.1). uni.lu This ion is then fragmented in a collision cell (the second quadrupole), and the resulting fragment ions are analyzed by the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.gov

Table 4: General LC-MS/MS Parameters

| Parameter | Setting / Mode | Purpose |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ suitable for amine-containing compounds. nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) | Allows for tandem MS experiments like MRM for high selectivity. |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Monitors a specific precursor-to-product ion transition, enhancing sensitivity and specificity. nih.gov |

| Precursor Ion (Q1) | m/z 116.1 (for C₆H₁₃NO) | Selects the mass of the parent molecule to be fragmented. uni.lu |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. researchgate.net While standard MS can confirm the nominal molecular weight (115 g/mol ), HRMS can provide an exact mass (e.g., 115.0997) that corresponds to a unique elemental formula (C₆H₁₃NO). nih.gov

This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown impurities or degradation products. By comparing the experimentally measured exact mass to the theoretical exact mass calculated for a proposed formula, a high degree of confidence in the compound's identity can be achieved.

Table 5: HRMS Data for Molecular Formula Confirmation

| Parameter | Value | Significance |

| Molecular Formula | C₆H₁₃NO | The elemental composition of the neutral compound. scbt.com |

| Theoretical Exact Mass | 115.099714 Da | The calculated exact mass for the molecular formula C₆H₁₃NO. nih.gov |

| Ion Adduct | [M+H]⁺ | The protonated molecular ion typically observed in ESI+. |

| Theoretical m/z | 116.10700 Da | The calculated exact mass-to-charge ratio for the protonated molecule. uni.lu |

| Hypothetical HRMS m/z | 116.10705 Da | An example of an experimentally measured value. |

| Mass Accuracy | < 1 ppm | The small difference between theoretical and experimental mass confirms the elemental formula. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For this compound, NMR techniques are indispensable for confirming its identity and purity.

In the ¹H NMR spectrum, the protonated dimethylamino group, [(CH₃)₂NH]⁺, is expected to show a distinct signal, often a singlet, significantly downfield due to the electron-withdrawing effect of the positive charge. The adjacent methylene (B1212753) protons (CH₂) would likely appear as triplets, influenced by coupling with the neighboring methylene and the protonated amine. The terminal methyl group (CH₃) protons, being adjacent to the carbonyl group, would present as a singlet.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The carbonyl carbon (C=O) is characteristically found at the most downfield position. The carbons of the dimethylamino group will appear as a single peak, while the methylene carbons and the terminal methyl carbon will each give rise to distinct signals.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(=O)-CH₃ | ~2.1-2.3 | Singlet | 3H |

| -CH₂ -C(=O)- | ~2.9-3.1 | Triplet | 2H |

| -CH₂ -N(CH₃)₂- | ~3.3-3.5 | Triplet | 2H |

| -N(CH₃ )₂- | ~2.8-3.0 | Singlet | 6H |

| -NH ⁺- | Broad singlet | 1H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-C(=O)- | ~30 |

| -C H₂-C(=O)- | ~45-50 |

| -C H₂-N(CH₃)₂- | ~55-60 |

| -N(C H₃)₂- | ~40-45 |

| -C =O | ~205-210 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would be expected to show a cross-peak between the two methylene groups (-CH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal for the terminal methyl group would show a correlation to the signal of the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations would include the protons of the terminal methyl group showing a cross-peak to the carbonyl carbon, and the protons of the methylene group adjacent to the nitrogen correlating with the carbons of the dimethylamino group.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

The IR spectrum of this compound is expected to be dominated by several key absorption bands. A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is anticipated in the region of 1700-1725 cm⁻¹. Another significant feature for the hydrochloride salt is the broad absorption band in the 2400-3000 cm⁻¹ region, which is indicative of the N-H stretching vibration of the protonated amine. C-H stretching vibrations from the methyl and methylene groups are expected to appear around 2800-3000 cm⁻¹.

Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | ~2400-3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | ~2800-3000 | Medium-Strong |

| C=O Stretch (Ketone) | ~1700-1725 | Strong |

| C-N Stretch | ~1100-1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination of Salts and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported in the searched literature, analysis of similar aminoketone hydrochlorides provides a basis for understanding its likely solid-state conformation.

Emerging Research Areas and Future Academic Directions

Design and Application of Novel Catalytic Systems for Derivatization

The functional groups of 4-(Dimethylamino)butan-2-one (B2417685)—the ketone and the tertiary amine—offer multiple sites for chemical derivatization, a process crucial for creating new molecules with tailored properties. nih.gov Future research is focused on designing innovative catalytic systems that offer high selectivity and efficiency for these transformations. youtube.com

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reagents in immiscible phases. For related β-amino ketones, PTC has been used effectively for stereoselective reductions to their corresponding amino alcohols. nih.gov The choice of catalyst, often a chiral quaternary ammonium (B1175870) salt, can provide excellent control over the stereochemical outcome, which is critical in pharmaceutical synthesis. chimia.chnih.gov Research shows that catalyst structure directly impacts reaction yield, highlighting the importance of catalyst design. nih.gov

Table 1: Effect of Various Phase-Transfer Catalysts on the Reduction of a Related Aminoketone

| Catalyst | Solvent System | Yield (%) |

|---|---|---|

| None | Water | 52.6 |

| None | Benzene | 38.4 |

| None | Benzene–water, 1:2 | 61.9 |

| Et3BnNCl | Benzene–water, 1:2 | 72.3 |

| Et4NCl | Benzene–water, 1:2 | 66.1 |

The design of multifunctional catalysts that can promote several reaction steps in a one-pot sequence is another significant research frontier. youtube.com For example, a nanocatalyst could be designed to first facilitate the oxidation of an alcohol to an aldehyde, which then undergoes a condensation reaction with an amine and a ketone (like 4-(dimethylamino)butan-2-one) to form a more complex structure. rsc.org Such catalysts improve process efficiency and reduce waste by minimizing intermediate isolation steps. youtube.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Complementing flow chemistry, automated synthesis platforms are revolutionizing chemical discovery and process optimization. sigmaaldrich.com Solid-phase synthesis, a technique where molecules are built on a solid resin support, is particularly well-suited for automation. mdpi.comlibretexts.orgnih.gov This method has been successfully applied to the synthesis of ketones from esters and can be adapted for creating derivatives of 4-(Dimethylamino)butan-2-one. mdpi.combeilstein-journals.org An automated platform can perform multi-step reactions, purifications, and analyses with minimal human intervention, accelerating the discovery of new analogs and the optimization of reaction conditions. sigmaaldrich.comnih.gov

Exploration in Advanced Materials Science (where chemically relevant)

While primarily a synthetic intermediate, the structural motifs within 4-(Dimethylamino)butan-2-one hydrochloride suggest potential applications in materials science. The presence of both an electron-donating dimethylamino group and an electron-withdrawing ketone group makes it a candidate building block for creating molecules with interesting photophysical properties.

For instance, analogous structures containing dimethylamino groups are used to construct conjugated systems that can act as fluorophores. These materials can exhibit solvatochromism (color change with solvent polarity) and may have applications in sensors, imaging agents, or organic electronics. The tertiary amine functionality can also be utilized in polymer chemistry, for example, as a catalyst or curing agent in the production of epoxy resins or polyurethanes. Further derivatization could lead to the incorporation of this molecule into polymer backbones or as a pendant group to modify the properties of existing materials.

Computational Approaches for Rational Design of Analogs with Tailored Reactivity

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules. openmedicinalchemistryjournal.com By modeling compounds in silico, researchers can predict their properties and reactivity, thereby guiding experimental work and reducing trial-and-error. nih.govnih.gov For analogs of 4-(Dimethylamino)butan-2-one, computational methods can be used to rationally design derivatives with specific, tailored characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical correlations between molecular structures and their chemical or biological activities. nih.govmdpi.comnih.gov This allows for the prediction of the properties of novel, unsynthesized analogs. nih.gov Molecular docking simulations can predict how these analogs might interact with biological targets, such as enzymes or receptors, which is crucial in drug discovery. nih.govhu.edu.jo These computational tools help in screening large virtual libraries of compounds to identify promising candidates for synthesis. openmedicinalchemistryjournal.com

Furthermore, quantum chemical calculations can provide deep insights into the electronic structure of molecules, predicting parameters like HOMO-LUMO energy gaps, bond lengths, and charge distribution, which are fundamental to understanding and predicting reactivity. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for 4-(Dimethylamino)butan-2-one

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 116.10700 | 124.6 |

| [M+Na]+ | 138.08894 | 131.2 |

| [M-H]- | 114.09244 | 126.5 |

| [M+NH4]+ | 133.13354 | 147.7 |

| [M+K]+ | 154.06288 | 132.7 |

This integrated computational-experimental approach allows for a more efficient and targeted exploration of the chemical space around 4-(Dimethylamino)butan-2-one, accelerating the development of new compounds with desired functionalities. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(dimethylamino)butan-2-one hydrochloride, and how can intermediates be characterized?

- Methodology : A common approach involves reacting a ketone precursor (e.g., 4-(dimethylamino)butan-2-one) with hydrochloric acid under controlled conditions. For example, in analogous syntheses, intermediates are stirred with HCl in dioxane at room temperature, followed by reduced-pressure concentration to isolate the hydrochloride salt . Characterization typically employs H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d) and mass spectrometry to confirm molecular weight and purity.

Q. What safety protocols should be followed when handling this compound?

- Methodology : Adhere to hazard mitigation strategies outlined in safety data sheets (SDS) for structurally similar amines. Key precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Immediate decontamination of spills using absorbent materials and proper ventilation to prevent inhalation .

- Storage in a cool, dry environment away from oxidizing agents to minimize decomposition .

Q. How can solubility and stability data inform experimental design?

- Methodology : Determine solubility in common solvents (e.g., water, methanol) via gravimetric analysis or spectrophotometry. For stability, conduct accelerated degradation studies under varying pH and temperature conditions. Reference pharmacopeial standards (e.g., dopamine hydrochloride’s solubility profile) to guide solvent selection for reactions or formulations .

Advanced Research Questions

Q. How can stereochemical impurities in this compound be identified and quantified?

- Methodology : Utilize chiral HPLC or capillary electrophoresis with UV detection to separate enantiomers. Compare retention times against certified reference standards (e.g., EP impurity standards for dimethylamino-containing pharmaceuticals). For quantification, calibrate using spiked samples and validate via mass balance studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Cross-validate NMR and X-ray crystallography data. For example, if H-NMR suggests unexpected proton environments, perform DFT calculations to model electronic effects or hydrogen bonding (e.g., lattice energy analysis in acyl hydrazides) . If crystallography is unavailable, use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals .

Q. How can deuterated analogs (e.g., dimethyl-d derivatives) improve pharmacokinetic studies?

- Methodology : Synthesize deuterated versions (e.g., 3-(dimethyl-d-amino)-4’-bromopropiophenone hydrochloride) via isotope exchange or labeled precursors. Use LC-MS/MS to track metabolic pathways in vitro, leveraging the isotopic mass shift to distinguish parent compounds from metabolites .

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

- Methodology : Optimize reaction parameters (temperature, stoichiometry) using Design of Experiments (DoE). For example, reduce excess HCl to prevent over-protonation, and monitor reaction progress via in-line FTIR to terminate at optimal conversion. Purify via recrystallization in ethanol/water mixtures to remove unreacted precursors .

Methodological Notes

- Synthetic References : Key steps from analogous syntheses include HCl addition in dioxane and vacuum concentration .

- Analytical Standards : Pharmacopeial guidelines (e.g., International Pharmacopoeia) provide benchmarks for purity and identity testing .

- Safety Compliance : Follow SDS protocols for amine handling, including emergency response for ingestion or exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.